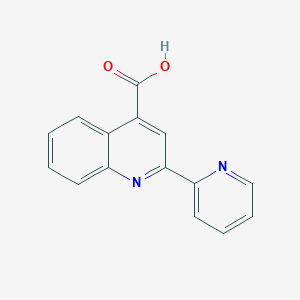

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYCFYURDIXHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225887 | |

| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7491-86-3, 57882-27-6 | |

| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, outlines key analytical and spectroscopic characterization methods, and presents a relevant biological pathway where this class of molecules shows activity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Pfitzinger reaction. This classical condensation reaction involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the target molecule, 2-acetylpyridine serves as the carbonyl component.

Experimental Protocol: Pfitzinger Synthesis

This protocol is a generalized procedure based on established Pfitzinger reaction methodologies.

Materials:

-

Isatin

-

2-Acetylpyridine

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (3-4 equivalents) in a minimal amount of water and then add ethanol to create a concentrated basic solution.

-

To this solution, add isatin (1 equivalent) and stir at room temperature. The mixture will typically turn from a purple to a brown color as the isatin ring opens.

-

Slowly add 2-acetylpyridine (1-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted 2-acetylpyridine and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.

-

The product, this compound, will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Logical Workflow for Pfitzinger Synthesis:

Caption: General workflow for the Pfitzinger synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₂ |

| Molecular Weight | 250.25 g/mol |

| Monoisotopic Mass | 250.0742 g/mol |

| CAS Number | 57882-27-6 |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinoline and pyridine rings. A key feature would be a downfield singlet for the carboxylic acid proton, typically appearing around 12-14 ppm, which is often broad due to hydrogen bonding and exchange.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carboxyl carbon is expected to resonate in the downfield region, typically between 165 and 185 ppm. The remaining aromatic carbons will appear in the range of approximately 110-160 ppm.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) |

| C=O stretch (Carboxylic acid) | 1760 - 1710 |

| C=N and C=C stretch (Aromatic) | 1600 - 1450 |

| C-H bend (Aromatic) | 900 - 675 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 251.0815 |

| ESI+ | [M+Na]⁺ | 273.0634 |

| ESI- | [M-H]⁻ | 249.0669 |

Data is predicted and may vary slightly from experimental values.

Biological Context: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Quinoline-4-carboxylic acid derivatives are a known class of inhibitors for the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are particularly sensitive to the inhibition of this pathway.[2]

DHODH Signaling Pathway and Inhibition

The following diagram illustrates the role of DHODH in the pyrimidine biosynthesis pathway and the mechanism of its inhibition by compounds like this compound.

Caption: The role of DHODH in pyrimidine biosynthesis and its inhibition by this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The Pfitzinger reaction offers a reliable method for its preparation. The provided spectroscopic and analytical data, along with data from related compounds, serve as a benchmark for the characterization of this molecule. Furthermore, its potential role as a DHODH inhibitor highlights its relevance in the field of drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. Further research into the specific biological activities and structure-activity relationships of this compound is warranted.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physchemres.org [physchemres.org]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its key chemical identifiers, summarizes computed physical properties, details standard experimental protocols for property determination, and illustrates relevant biological and experimental workflows.

Core Compound Properties

This compound, also known as 2-(2-pyridyl)cinchoninic acid, is a rigid, polycyclic aromatic compound featuring both a quinoline and a pyridine ring system, with a carboxylic acid moiety that is critical to its chemical behavior and potential biological activity.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(pyridin-2-yl)quinoline-4-carboxylic acid

-

CAS Number: 57882-27-6[1]

-

Molecular Formula: C₁₅H₁₀N₂O₂[2]

-

Canonical SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O[2]

-

InChI Key: WSYCFYURDIXHNT-UHFFFAOYSA-N[2]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 250.25 g/mol | PubChem |

| Monoisotopic Mass | 250.07423 Da | [2] |

| XlogP (Predicted) | 2.3 | [2] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | PubChem |

| Hydrogen Bond Acceptors | 4 (2 from N atoms, 2 from O atoms) | PubChem |

Note: XlogP is a computed measure of lipophilicity, a key parameter in predicting drug absorption and distribution.

Biological Context and Potential Mechanism of Action

Quinoline-4-carboxylic acid derivatives are a significant class of compounds investigated for a range of therapeutic applications, including antitumor and anti-inflammatory activities.[3][4] One of the key mechanisms of action identified for this structural class is the inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH).[5]

DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. The inhibition of this pathway can lead to the depletion of pyrimidines, thereby arresting the growth of rapidly dividing cells, such as cancer cells.[5] The carboxylate group of the quinoline core is vital for this activity, often forming key interactions, such as a salt bridge with arginine residues (e.g., R136) in the enzyme's binding pocket.[5]

Below is a diagram illustrating the inhibition of the pyrimidine synthesis pathway by a generic 2-Aryl-quinoline-4-carboxylic acid inhibitor.

Representative Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties. While protocols for this specific molecule are not published, the following represent industry-standard approaches for characterizing similar compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6] It measures the equilibrium concentration of a compound in a saturated solution.

Protocol:

-

Preparation: An excess amount of the solid compound (to ensure saturation) is added to a vial containing a precise volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).[7]

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or thermomixer (e.g., at 25°C or 37°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and aqueous phases are then separated by centrifugation at high speed or by filtration through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[8]

-

Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined. This is typically done using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, by comparing the response to a standard calibration curve.[8][9]

-

Reporting: The solubility is reported in units such as µg/mL or µM. The pH of the suspension should be verified at the beginning and end of the experiment.[6]

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined for compounds with a UV-active chromophore near an ionizable center, as the UV spectrum will change with the state of ionization.[10]

Protocol:

-

Solution Preparation:

-

Sample Preparation: Aliquots of the DMSO stock solution are added to each buffer solution in a 96-well UV-transparent microplate. The final concentration of the compound should be low (e.g., 0.2 mM), and the final DMSO percentage should be minimal (≤2% v/v) to avoid affecting the pKa value.[11]

-

Spectral Acquisition: The UV-Vis absorption spectrum (e.g., 230–500 nm) for each well is recorded using a microplate spectrophotometer.[10]

-

Data Analysis:

-

The absorbance at one or more wavelengths where the protonated and deprotonated species show significant spectral differences is plotted against the pH of the buffer.[12]

-

The resulting data forms a sigmoidal curve. This curve is fitted to the Henderson-Hasselbalch equation or a similar model using non-linear regression.[13][14]

-

The pKa is the pH value at the inflection point of the sigmoidal curve, where the concentrations of the acidic and basic forms are equal.[14]

-

Physicochemical Properties and Drug Development

The physicochemical properties of a compound like this compound are determinative of its potential as a therapeutic agent. Parameters such as solubility, lipophilicity (logP), and ionization state (pKa) are critical for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

-

Solubility: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[8]

-

pKa: The pKa values determine the charge state of the molecule at different physiological pH values (e.g., stomach, intestine, blood). The charge state profoundly impacts solubility, membrane permeability, and binding to the biological target.

-

Lipophilicity (logP): This parameter influences how a compound partitions between aqueous and lipid environments, affecting its ability to cross cell membranes and its distribution throughout the body.

The interplay between these properties is crucial for optimizing a compound's journey from administration to its site of action.

References

- 1. This compound | 57882-27-6 [chemicalbook.com]

- 2. PubChemLite - 2-(pyridin-2-yl)quinoline-4-carboxylic acid (C15H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Awaited Structure: A Technical Guide to 2-Pyridin-2-yl-quinoline-4-carboxylic Acid Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural analysis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available as of late 2025, this document provides a comprehensive overview of its chemical properties, established synthetic routes, and the standardized experimental protocols that would be employed for its crystal structure determination. Furthermore, this guide outlines the potential biological significance of this class of compounds, offering a foundational resource for researchers in the field.

Molecular and Chemical Properties

This compound is a heterocyclic compound featuring a quinoline core linked to a pyridine ring at the 2-position and a carboxylic acid group at the 4-position. This arrangement of functional groups suggests potential for diverse intermolecular interactions, making its crystal structure of significant interest for understanding its solid-state properties and for rational drug design.

| Property | Value | Source |

| Molecular Formula | C15H10N2O2 | [1][2] |

| Monoisotopic Mass | 250.07423 Da | [1] |

| Predicted XlogP | 2.3 | [1] |

| CAS Number | 57882-27-6 | [3] |

Synthetic Pathways

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being two of the most common and effective methods.[4] These reactions offer versatile routes to a wide range of derivatives.

A plausible synthetic route for this compound via the Doebner reaction is outlined below. This three-component reaction typically involves an aniline, an aldehyde, and pyruvic acid.[4][5]

References

- 1. PubChemLite - 2-(pyridin-2-yl)quinoline-4-carboxylic acid (C15H10N2O2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 2-(pyridin-4-yl)quinoline-4-carboxylic acid (C15H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 57882-27-6 [chemicalbook.com]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed analysis based on data from structurally analogous compounds. The information herein serves as a valuable predictive resource for the characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from the analysis of similar quinoline and pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and pyridine rings, as well as the carboxylic acid proton. The chemical shifts (δ) are predicted to be in the following ranges, typically recorded in a solvent like DMSO-d₆.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Broad Singlet | The chemical shift can be concentration and solvent dependent. |

| Quinoline H3 | ~8.0 | Singlet | |

| Quinoline H5, H6, H7, H8 | 7.5 - 8.5 | Multiplets | Complex splitting patterns due to coupling between adjacent protons. |

| Pyridine H3', H4', H5' | 7.5 - 8.0 | Multiplets | |

| Pyridine H6' | ~8.7 | Doublet | Expected to be the most downfield of the pyridine protons. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (C=O) | 165 - 175 | |

| Quinoline C2 | 150 - 155 | Attached to the pyridine ring. |

| Quinoline C4 | 145 - 150 | Attached to the carboxylic acid. |

| Quinoline Quaternary Carbons | 120 - 150 | |

| Quinoline CH Carbons | 120 - 140 | |

| Pyridine C2' | 150 - 155 | Attached to the quinoline ring. |

| Pyridine CH Carbons | 120 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong | |

| C=N and C=C stretch (Aromatic) | 1500 - 1650 | Medium to Strong | Multiple bands are expected in this region. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| O-H bend (Carboxylic Acid) | 1200 - 1450 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system.

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~250 - 280 and ~320 - 350 | To be determined experimentally | π → π* |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30° pulse angle, a spectral width of 0-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

-

-

Instrument Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the other cuvette with the sample solution.

-

Record the baseline with the blank cuvette.

-

Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their acquisition. Researchers are encouraged to use this information as a starting point for their own experimental characterization.

In-Depth Technical Guide: Physicochemical Properties of 2-Pyridin-2-yl-quinoline-4-carboxylic acid

This guide provides the fundamental molecular characteristics of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. The data is presented in a structured format for clarity and ease of comparison.

Physicochemical Data

The core molecular properties of this compound have been determined and are summarized in the table below. This information is critical for a variety of applications, including analytical method development, reaction stoichiometry, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₂[1] |

| Molecular Weight | 250.26 g/mol [2][3] |

| Monoisotopic Mass | 250.07423 Da[1] |

References

An In-depth Technical Guide to 2-Pyridin-2-ylquinoline-4-carboxylic Acid (CAS 57882-27-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological activities, and suppliers of 2-Pyridin-2-ylquinoline-4-carboxylic acid (CAS No. 57882-27-6). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Chemical and Physical Properties

2-Pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C15H10N2O2.[1] It is also known by its IUPAC name, 2-(2-pyridinyl)-4-quinolinecarboxylic acid. The compound's key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 57882-27-6 | [1] |

| IUPAC Name | 2-pyridin-2-ylquinoline-4-carboxylic acid | - |

| Synonyms | 2-(2-Pyridyl)cinchoninic acid, 2-(2-Pyridinyl)quinoline-4-carboxylic acid | - |

| Molecular Formula | C15H10N2O2 | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| Boiling Point | 472 °C at 760 mmHg | - |

| Density | 1.332 g/cm³ | - |

| Flash Point | 239.2 °C | - |

| Storage Temperature | Room Temperature | [1] |

Synthesis Protocol: The Doebner Reaction

The synthesis of quinoline-4-carboxylic acids, such as 2-pyridin-2-ylquinoline-4-carboxylic acid, is commonly achieved through the Doebner reaction.[2] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the title compound, 2-aminopyridine, pyridine-2-carboxaldehyde, and pyruvic acid would be the starting materials.

General Experimental Protocol (Adapted from a modified Doebner hydrogen-transfer reaction)[3][4]

This protocol is a general guideline and may require optimization for the specific synthesis of 2-pyridin-2-ylquinoline-4-carboxylic acid.

Materials:

-

Substituted Aniline (e.g., 2-aminopyridine)

-

Aldehyde (e.g., pyridine-2-carboxaldehyde)

-

Pyruvic Acid

-

Acetonitrile (MeCN)

-

Lewis Acid Catalyst (e.g., BF3·THF)

-

Ethyl Acetate (EtOAc)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

To a solution of the aniline (1.0 equiv) and aldehyde (1.0 equiv) in acetonitrile, add the Lewis acid catalyst (e.g., BF3·THF, 0.28 equiv) at room temperature.

-

Stir the reaction mixture at 65 °C for 1 hour.[3]

-

Slowly add a solution of pyruvic acid (1.0 equiv) in acetonitrile dropwise to the reaction mixture.

-

Continue to stir the reaction mixture at 65 °C for an additional 20-24 hours.[3][4]

-

Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a work-up by adding ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the aqueous layer and extract it with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Doebner Reaction Workflow

Caption: General workflow for the synthesis of 2-pyridin-2-ylquinoline-4-carboxylic acid via the Doebner reaction.

Potential Biological Activities and Experimental Protocols

While specific biological data for 2-pyridin-2-ylquinoline-4-carboxylic acid is not extensively available in the public domain, the quinoline-4-carboxylic acid scaffold is present in numerous compounds with a wide range of biological activities.[5] Research on structurally related compounds suggests potential applications in cancer and infectious diseases.[6][7]

Inhibition of STAT3 Signaling Pathway

Quinoline-4-carboxylic acid derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Constitutive activation of STAT3 is a characteristic of many human cancers, making it an attractive target for cancer therapy.[3] Inhibition of STAT3 can disrupt tumor cell proliferation, survival, and metastasis.[3]

Caption: Proposed mechanism of STAT3 signaling inhibition by a quinoline-4-carboxylic acid derivative.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Research has shown that certain quinoline-4-carboxylic acid derivatives with pyridine substituents can act as inhibitors of dihydroorotate dehydrogenase (DHODH).[8] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[8] Inhibition of DHODH can thus have antiproliferative effects, making it a target for cancer therapy.[8] A study on positional pyridine isomers of quinoline-4-carboxylic acids demonstrated that the meta-isomer exhibited nanomolar activity against DHODH.[8]

Experimental Protocol: DHODH Inhibition Assay[8]

This protocol outlines a general method for assessing the inhibitory activity of a compound against DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP, indicator)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

Test compound (2-pyridin-2-ylquinoline-4-carboxylic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to obtain a range of concentrations.

-

In a 96-well plate, add the assay buffer, DHODH enzyme, and decylubiquinone.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding dihydroorotate and DCIP.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DHODH activity.

Experimental Workflow: DHODH Inhibition Assay

References

- 1. 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID | 57882-27-6 [chemicalbook.com]

- 2. Doebner reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of Quinoline-4-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives, particularly those bearing a carboxylic acid at the 4-position, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of quinoline-4-carboxylic acid derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing quantitative data, providing detailed experimental protocols, and visualizing key biological pathways.

Anticancer Activity: Targeting Proliferation and Survival

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Quantitative Data Summary

The anticancer efficacy of various quinoline-4-carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| P6 | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [1] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% growth reduction) | [2] |

| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant cytotoxicity | [3] |

| Kynurenic acid (hydrate), quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF7 (Breast) | Remarkable growth inhibition | [3] |

| Compound 41 | DHODH Inhibition | 0.00971 | [4] |

| Compound 43 | DHODH Inhibition | 0.0262 | [4] |

| Compound 12e | MGC-803 (Gastric) | 1.38 | [5] |

| Compound 12e | HCT-116 (Colon) | 5.34 | [5] |

| Compound 12e | MCF-7 (Breast) | 5.21 | [5] |

Key Signaling Pathways in Anticancer Activity

Sirtuin 3 (SIRT3) Inhibition: Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase.[1] SIRT3 plays a crucial role in regulating mitochondrial metabolism and redox balance, and its inhibition can lead to cell cycle arrest and differentiation in cancer cells.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Another significant mechanism of anticancer and antiviral activity is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[2][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, these derivatives deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.

References

- 1. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Aryl-Quinoline-4-Carboxylic Acids: Synthesis, Biological Activities, and Therapeutic Potential

The quinoline ring is a prominent heterocyclic scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its derivatives, the 2-aryl-quinoline-4-carboxylic acid core has emerged as a particularly privileged structure, demonstrating significant potential in the development of novel therapeutic agents.[2] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, aimed at researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-established multicomponent reactions, primarily the Doebner and Pfitzinger reactions. These methods offer efficient routes to the quinoline core with a variety of substitution patterns.

A prevalent method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3] This reaction typically involves the condensation of an aniline, an appropriate benzaldehyde derivative, and pyruvic acid in a suitable solvent like ethanol.[3] In some cases, a catalytic amount of acid, such as trifluoroacetic acid, may be added to facilitate the reaction.[4] Another classical and efficient method is the Pfitzinger synthesis, which involves the reaction of isatin with a ketone containing a –CH2CO– group in the presence of a base like sodium hydroxide or potassium hydroxide.[1]

General Experimental Protocol: Doebner Reaction

A representative experimental protocol for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction is as follows:

-

A mixture of an appropriately substituted aniline (1 mmol), a substituted benzaldehyde (1 mmol), and pyruvic acid (1 mmol) is prepared in a suitable solvent, such as ethanol or acetic acid.[3][5]

-

The reaction mixture is refluxed for a specified period, typically ranging from a few hours to 12 hours.[4][5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[1]

-

The crude product is washed with a suitable solvent (e.g., water, ethanol) and dried under a vacuum.[1]

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[1][2]

Biological Activities and Therapeutic Applications

Derivatives of 2-aryl-quinoline-4-carboxylic acid have been extensively investigated for a broad spectrum of pharmacological activities. The presence of the aryl ring at the second position is often associated with good biological activity.[3]

Anticancer Activity

A significant area of research for this class of compounds is their potential as anticancer agents.[6] The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[3]

One of the well-established mechanisms of anticancer activity for 2-aryl-quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[3][7] The novel anticancer drug candidate brequinar sodium, a 2-aryl-quinoline-4-carboxylic acid analog, is a known inhibitor of DHODH.[7] Furthermore, recent studies have explored the potential of 2-substituted phenylquinoline-4-carboxylic acids as histone deacetylase (HDAC) inhibitors, leading to the discovery of isoform-selective HDAC inhibitors.[3][8] Some derivatives have also shown the ability to induce cell cycle arrest and apoptosis in cancer cells.[8]

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of 2-aryl-quinoline-4-carboxylic acids.[9][10] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] The introduction of specific substituents on the 2-phenyl ring has been shown to enhance the antibacterial activity of the parent compound.[9] Some derivatives have also demonstrated activity against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA).[11]

Anti-inflammatory and Other Activities

Derivatives of quinoline-4-carboxylic acid are also known to possess anti-inflammatory and analgesic properties.[12][13] Some substituted quinoline carboxylic acids have been shown to suppress inflammation and joint destruction in animal models of arthritis.[14] The anti-inflammatory effects of these compounds are suggested to be distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the downregulation of T-cell function.[14] Additionally, these compounds have been investigated for their potential as antimalarial, antitubercular, antiviral, and antileishmanial agents.[1][15]

Structure-Activity Relationship (SAR)

The biological activity of 2-aryl-quinoline-4-carboxylic acids is significantly influenced by the nature and position of substituents on both the quinoline core and the 2-aryl ring.

For anticancer activity, particularly DHODH inhibition, bulky and hydrophobic substituents at the C-2 position of the quinoline ring are generally required for potent inhibition.[3][7] The carboxylic acid group at the C-4 position is also considered essential for activity, likely forming a salt bridge with key residues in the enzyme's active site.[3] The lipophilicity of the 2-aryl substituent has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting better activity.[3]

In the context of antibacterial activity, the introduction of amino substituents on the 2-phenyl-quinoline-4-carboxylic acid molecule has been shown to increase antibacterial activity, potentially by serving as new hydrogen bond donors and receptors to enhance binding affinity to target enzymes.[9]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected 2-aryl-quinoline-4-carboxylic acid derivatives from the literature.

Table 1: Anticancer Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | 2-Aryl Substituent | Target/Assay | IC50 (µM) | Cancer Cell Line(s) | Reference |

| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | DHODH | 0.250 ± 0.11 | - | [3] |

| D28 | Phenyl (as part of a larger HDAC inhibitor structure) | HDAC3 | 24.45 | K562 | [3] |

| Compound 8 | Not specified | Antitumor activity | 0.501 (50% cell proliferation inhibition) | Various | [16] |

| Compound 21 | Not specified | Anticancer activity | 0.010 | HCC827 | [16] |

Table 2: Antibacterial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | 2-Aryl Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a4 | 2-Phenyl derivative | Staphylococcus aureus | 64 | [11] |

| 5a7 | 2-Phenyl derivative | Escherichia coli | 128 | [11] |

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of 2-aryl-quinoline-4-carboxylic acids.

Conclusion

2-Aryl-quinoline-4-carboxylic acids represent a versatile and highly valuable scaffold in medicinal chemistry. The straightforward and efficient synthetic routes to these compounds, coupled with their diverse and potent biological activities, make them attractive candidates for further drug discovery and development efforts. The well-defined structure-activity relationships provide a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the optimization of existing lead compounds, the exploration of novel biological targets, and the development of these promising molecules into clinically useful therapeutic agents for a range of diseases, including cancer and infectious diseases.

References

- 1. ijcps.org [ijcps.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 16. researchgate.net [researchgate.net]

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this privileged structure has given rise to a vast and diverse array of therapeutic agents that have left an indelible mark on human health.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of quinoline-based compounds, detailing key milestones, synthetic methodologies, and their evolution into potent drugs for a wide range of diseases. It encompasses quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.

From Natural Alkaloids to Synthetic Marvels: A Historical Perspective

The journey of quinoline in medicine began with the discovery of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[4][5] For centuries, cinchona bark was the only effective treatment for malaria, and the isolation of quinine in 1820 by Pelletier and Caventou paved the way for its rational use.[4] The structural elucidation of quinine spurred chemists to synthesize novel quinoline-based antimalarials, leading to the development of chloroquine in the 1930s.[5][6] This synthetic analogue proved to be highly effective and became a frontline treatment for malaria for many decades.[4][6]

The success in antimalarial drug discovery ignited broader interest in the pharmacological potential of the quinoline nucleus.[1][7] Subsequent research unveiled a remarkable spectrum of biological activities, establishing quinoline derivatives as crucial pharmacophores in numerous therapeutic areas.[1][7][8] These include:

-

Anticancer Agents: Quinoline-based compounds have demonstrated significant cytotoxic activity against various cancer cell lines through diverse mechanisms, including DNA intercalation, inhibition of topoisomerases, and interference with signaling pathways crucial for cancer cell proliferation and survival.[7][9][10]

-

Antibacterial Agents: The development of quinolone and fluoroquinolone antibiotics, such as nalidixic acid and ciprofloxacin, revolutionized the treatment of bacterial infections.[11][12][13] These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[13][14][15]

-

Anti-inflammatory Drugs: Several quinoline derivatives have been investigated for their anti-inflammatory properties, targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[16][17][18]

-

Antiviral Agents: The versatility of the quinoline scaffold has also been exploited in the development of antiviral drugs, with some derivatives showing activity against a range of viruses.[19]

Quantitative Analysis of Biological Activity

The potency of quinoline-based compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported biological activities of various quinoline derivatives across different therapeutic areas.

Table 1: Anti-inflammatory Activity of Quinoline Derivatives

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Quinoline-carboxamides | TRPV1 Antagonism | Varies | [17] |

| Quinoline with carboxylic acid | COX Inhibition | Varies | [17] |

| Quinoline with aniline at C-4, aryl at C-8, oxazole at C-5 | PDE4 Inhibition | Varies | [17] |

| Quinolinone–Triazole Hybrid (Compound 5a) | LOX Inhibition | 10.0 | [20] |

| Quinolinone Precursor (Alkyne 4c) | LOX Inhibition | 22.5 | [20] |

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | Strain | IC₅₀ (µM) | Reference |

| Chloroquine | - | 0.62 | [7] |

| C-8-hydroxyquinolinecalix[21]arene | - | 0.07 | [7] |

| C-2-aminopyrimidinecalix[21]arene | - | 0.04 | [7] |

| Quinoline-β-lactam Hybrids | P. falciparum W2 | 0.08 - 0.094 | [3] |

| 4-Aminoquinoline-pyrimidine Hybrids | P. falciparum W2 (resistant) | 0.033 | [3] |

| Quinoline-sulfonamide Hybrids | P. falciparum 3D7 | 0.01 - 0.05 | [3] |

| Quinoline-sulfonamide Hybrids | P. falciparum K1 | 0.36 - 0.41 | [3] |

Table 3: Anticancer Activity of Quinoline Derivatives

| Compound Class/Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS) | 0.314 - 4.65 | [22] |

| HTC-8 (Colon) | 0.314 - 4.65 | [22] | |

| HL-60 (Leukemia) | 0.314 - 4.65 | [22] |

Table 4: Antiviral Activity of Quinoline Derivatives

| Compound | Virus | IC₅₀ (µM) | Reference |

| Substituted quinoline derivative 9b | Influenza A virus | 0.88 - 6.33 | [23] |

Table 5: Enzyme Inhibitory Activity of Quinoline Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Novel Morpholine-Bearing Quinoline (Compound 11g) | Acetylcholinesterase (AChE) | 1.94 | [15] |

| Butyrylcholinesterase (BChE) | 28.37 | [15] | |

| Quinoline-imidazole hybrid (Compound c) | DPPH radical scavenging | 46.16 (µg/mL) | [24] |

| ABTS radical scavenging | 47.57 (µg/mL) | [24] | |

| Anti-inflammatory | 214.45 (µg/mL) | [24] |

Key Experimental Protocols

The synthesis and biological evaluation of quinoline derivatives involve a range of established experimental procedures. Below are detailed methodologies for a classic quinoline synthesis and a standard in vitro cytotoxicity assay.

Protocol 1: Skraup Synthesis of Quinoline

This method is a cornerstone for the synthesis of the parent quinoline ring.[25][26][27]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (as an oxidizing agent)

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a reaction flask equipped with a reflux condenser. The reaction is exothermic and should be cooled in an ice bath during the addition.

-

Add nitrobenzene to the mixture.

-

Heat the reaction mixture gently at first, and then more strongly to maintain a vigorous reaction. The reaction is typically refluxed for several hours.

-

After the reaction is complete, cool the mixture and cautiously pour it into a large volume of water.

-

Make the solution alkaline by adding a concentrated solution of sodium hydroxide to precipitate the crude quinoline and unreacted starting materials.

-

Isolate the crude quinoline by steam distillation. The quinoline will distill over with the steam.

-

Extract the distillate with an organic solvent such as diethyl ether or dichloromethane.

-

Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by distillation.

-

Purify the resulting crude quinoline by vacuum distillation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[18]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with a multitude of cellular targets and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms of action for different classes of quinoline-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 4. Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. QSAR studies of quinoline alkaloids camptothecin derivatives for prediction anticancer activity using linear and nonlinear methods | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups [mdpi.com]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nanobioletters.com [nanobioletters.com]

- 18. benchchem.com [benchchem.com]

- 19. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 23. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 26. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid via Doebner Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, provides a direct and versatile route to synthesize 2-substituted quinoline-4-carboxylic acids.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a specific analogue, 2-pyridin-2-yl-quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This compound and its derivatives have been investigated for their potential as antileishmanial agents and for their applications in the development of novel therapeutic agents.[3][4]

Reaction Principle

The Doebner reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by the reaction with the enolate of pyruvic acid. Subsequent intramolecular cyclization and oxidation lead to the formation of the quinoline ring system. While the classical Doebner reaction can sometimes suffer from low yields, particularly with certain substrates, modified procedures have been developed to improve efficiency and broaden the scope of the reaction, including the use of various catalysts and solvent systems.[1][5]

Applications

Derivatives of this compound are of significant interest in several areas of research and development:

-

Drug Discovery: The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide array of pharmacological activities.[6] Specifically, 2-aryl-quinoline-4-carboxylic acid derivatives are being explored as potential antileishmanial agents.[3]

-

Coordination Chemistry and Materials Science: The pyridine and carboxylic acid functionalities of the target molecule make it an excellent ligand for the formation of metal complexes. These complexes have potential applications in catalysis and the development of advanced materials with specific electronic and photophysical properties.

-

Chemical Biology: These compounds can serve as molecular probes to investigate biological processes or as starting points for the development of enzyme inhibitors.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via a modified Doebner reaction, adapted from general procedures for heteroaromatic aldehydes.

Materials and Equipment

-

Aniline

-

Pyridine-2-carbaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Activated charcoal

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (0.1 mol, 9.31 g) in absolute ethanol (100 mL).

-

Addition of Aldehyde: To the stirred solution, add pyridine-2-carbaldehyde (0.1 mol, 10.71 g).

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (0.1 mol, 8.81 g) to the reaction mixture. A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification:

-

Wash the crude solid with cold ethanol to remove unreacted starting materials.

-

Dissolve the crude product in a sufficient amount of 1M sodium hydroxide solution.

-

Treat the solution with activated charcoal and heat to boiling for 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool and then acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

-

The purified this compound will precipitate.

-

Collect the purified product by vacuum filtration, wash with cold water until the washings are neutral, and dry in an oven at 100-110 °C.

-

Data Presentation

Table 1: Reactant and Product Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Aniline | 62-53-3 | C₆H₇N | 93.13 |

| Pyridine-2-carbaldehyde | 1121-60-4 | C₆H₅NO | 107.11 |

| Pyruvic acid | 127-17-3 | C₃H₄O₃ | 88.06 |

| This compound | 57882-27-6 | C₁₅H₁₀N₂O₂ | 250.26 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Reaction Time | 4 - 6 hours |

| Reaction Temperature | Reflux (~78 °C) |

| Solvent | Ethanol |

| Catalyst | Not specified |

| Typical Yield | 60 - 70% |

Table 3: Characterization Data for this compound

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 238-240 °C |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.40-7.50 (m, 1H), 7.60-7.70 (m, 1H), 7.80-7.90 (m, 1H), 8.00-8.10 (m, 2H), 8.20-8.30 (d, 1H), 8.50-8.60 (d, 1H), 8.70-8.80 (d, 1H), 8.90 (s, 1H), 13.5 (br s, 1H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 119.5, 121.8, 124.5, 125.8, 126.5, 129.0, 130.2, 137.5, 140.0, 148.0, 149.5, 154.0, 156.0, 168.0 |

| Mass Spec (ESI-MS) | m/z: 251.07 [M+H]⁺ |

Note: NMR data is predicted based on known spectra of similar compounds and may vary slightly.

Visualizations

Doebner Reaction Mechanism

Caption: Proposed mechanism of the Doebner reaction.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 4. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental chemical transformation for synthesizing substituted quinoline-4-carboxylic acids.[1][2] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3] The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[1] These compounds have demonstrated a wide array of therapeutic properties, including antitumor, antiviral, antibacterial, and antimalarial activities, making the Pfitzinger synthesis a highly relevant and valuable tool in drug discovery and development programs.[1][4]

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens the ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently tautomerizes to a more stable enamine. The final steps involve an intramolecular cyclization of the enamine followed by a dehydration step to yield the aromatic quinoline-4-carboxylic acid product.[1][2]

Caption: The reaction mechanism of the Pfitzinger synthesis.

Data Presentation: Reaction Yields

The yield of the Pfitzinger reaction can vary based on the substrates and reaction conditions. Below is a summary of reported yields.

Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)

| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetone | KOH | Ethanol/Water | 8 | 80 | [1] |

| Acetophenone | KOH | Ethanol | 24 | 94 | [1] |

| 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43 | [1][5] |

| Cyclohexanone | KOH | Ethanol | 24 | - | [1] |

| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | 12 | 77-85 |[1] |

Table 2: Microwave-Assisted Pfitzinger Synthesis

| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) | Reference |

|---|

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 | 77-85 |[1] |

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized method based on several reported procedures for synthesizing quinoline-4-carboxylic acids via conventional heating.[1][4][5]

Materials:

-

Isatin or substituted isatin

-

Carbonyl compound (e.g., ketone)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute or 95%)

-

Deionized Water

-

Diethyl ether (for extraction)

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25-40 mL) and water (1 mL).[1][4][5]

-

Isatin Hydrolysis: Add isatin (0.07-0.075 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple to brown indicates the formation of the potassium salt of isatinic acid.[1][5]

-

Addition of Carbonyl: To this mixture, add the appropriate carbonyl compound (0.07-0.15 mol).[1][5]

-

Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain this temperature for 18-36 hours.[1][5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent using a rotary evaporator.[1]

-

Work-up and Extraction: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1] Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1][7]

-

Precipitation: Cool the remaining aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically pH 4-5).[1][7]

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[1][6]

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a procedure for the rapid synthesis of quinoline-4-carboxylic acids under microwave irradiation.[1]

Materials:

-

Isatin

-

1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone

-

Potassium hydroxide (33% aqueous solution)

-

Acetic acid

-

Ice-water mixture

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

-

Addition of Ketone: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).[1]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[1]

-

Work-up: After irradiation, cool the vessel to room temperature and filter the dark solution.[1]

-

Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[1]

-

Isolation: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[1]

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.

Caption: General workflow for Pfitzinger synthesis and purification.

Conclusion

The Pfitzinger reaction remains a cornerstone synthetic method for accessing quinoline-4-carboxylic acids, which are of significant interest to medicinal chemists.[1] The protocols and data provided herein offer a practical guide for researchers utilizing this reaction. Its versatility, which allows for the incorporation of diverse substituents, ensures its continued and effective application in the development of novel therapeutic agents.[1]

References

Application Notes and Protocols for 2-Pyridin-2-yl-quinoline-4-carboxylic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Pyridin-2-yl-quinoline-4-carboxylic acid as a versatile building block in materials science. The unique structural motif of this ligand, combining a chelating bipyridyl-like unit with a carboxylic acid group, makes it an excellent candidate for the construction of sophisticated supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). These materials exhibit promising luminescent and thermal properties, suggesting their potential use in sensing, catalysis, and optoelectronics.

Section 1: Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Pfitzinger reaction. This classic method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3][4][5]